(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Kinase selectivity TBK1/IKKε Receptor tyrosine kinase

CAS 2034579-10-5 is a pyridine-pyrazine RTK inhibitor scaffold for TBK1/IKKε kinase profiling. Its unique 3-methoxypyrazin-2-yl-oxy motif—absent in quinoline/pyrimidine analogs—ensures SAR fidelity; >10-fold selectivity shifts occur with single-atom heterocycle changes at the pyrrolidine nitrogen. The 2-methylpyridine-3-carbonyl warhead enables focused library design for KRAS-mutant and TNBC cancers. Low MW (314.3) and CNS MPO >4.5 support BBB-penetrant programs including Alzheimer's neuroinflammation. Supplied ≥95% purity for reference standard use in cytotoxicity calibration or negative control for choline-kinase assays. Verify exact CAS to avoid SAR invalidation by surrogate compounds.

Molecular Formula C16H18N4O3
Molecular Weight 314.345
CAS No. 2034579-10-5
Cat. No. B2421763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
CAS2034579-10-5
Molecular FormulaC16H18N4O3
Molecular Weight314.345
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
InChIInChI=1S/C16H18N4O3/c1-11-13(4-3-6-17-11)16(21)20-9-5-12(10-20)23-15-14(22-2)18-7-8-19-15/h3-4,6-8,12H,5,9-10H2,1-2H3
InChIKeyNOXMRABOUZCDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034579-10-5: Pyrazine–Pyridine Hybrid Core for Kinase-Targeted Screening Libraries


(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone (CAS 2034579‑10‑5) is a synthetic small molecule (C₁₆H₁₈N₄O₃, MW 314.345 g mol⁻¹) that belongs to a proprietary series of pyridine– and pyrazine‑based receptor tyrosine‑kinase (RTK) inhibitors disclosed by Merck Patent GmbH [1]. The compound combines a 2‑methylpyridine‑3‑carbonyl warhead, a central pyrrolidine linker, and a 3‑methoxypyrazin‑2‑yl‑oxy motif—a substitution pattern that distinguishes it from pyrimidine, quinoline, or isoxazole congeners [2]. It is currently supplied as a research‑grade building block (typical purity ≥ 95 %) for early‑stage medicinal‑chemistry and kinase‑profiling campaigns .

2034579-10-5: Why In‑Class Pyrazine‑Ether or 2‑Methylpyridine Analogs Cannot Be Assumed Interchangeable


The combination of a 3‑methoxypyrazin‑2‑yl‑oxy ether, a central pyrrolidine spacer, and a 2‑methylpyridine‑3‑carbonyl terminus creates a defined hydrogen‑bond‑acceptor/donor topology that is not shared by closely related analogs such as the quinoline‑ (CAS 1903347‑43‑2), pyrazine‑, or pyrimidine‑substituted congeners (e.g., CAS 2034578‑68‑0) [1]. In kinase‑focused libraries, even single‑atom changes in the heterocyclic carbonyl region can shift selectivity by >10‑fold; the Merck patent family explicitly demonstrates that kinase‑inhibition potency (TBK1/IKKε IC₅₀) varies from nanomolar to micromolar depending on the aryl/heteroaryl substituent installed at the pyrrolidine nitrogen [2]. Consequently, procurement of an “in‑class” surrogate without verifying the exact substitution pattern risks invalidating SAR hypotheses and wasting screening resources [3].

2034579-10-5: Quantitative Differentiation Evidence vs. Nearest Structural Analogs


Pyrazine‑ vs. Quinoline‑Terminated Analog: Kinase‑Profiling Selectivity Shift

The 2‑methylpyridine‑3‑carbonyl terminus present in 2034579‑10‑5 is associated with nanomolar TBK1/IKKε inhibition in the Merck patent series, whereas the quinolin‑2‑yl‑oxy analog (CAS 1903347‑43‑2) is disclosed in a separate patent family targeting choline kinase, suggesting a pronounced target‑class shift driven by the carbonyl‑linked heterocycle [1]. In kinase‑profiling panels, related pyridine‑3‑carbonyl‑pyrrolidine compounds achieve IC₅₀ values of 79–220 nM against TBK1, while the quinoline‑ether series shows no detectable TBK1 activity up to 10 µM [2].

Kinase selectivity TBK1/IKKε Receptor tyrosine kinase Chemical probe

3‑Methoxypyrazine Ether vs. 3‑Bromopyridine Ether: Impact on Cellular Antiproliferative Potency

In breast‑cancer cell‑line assays, the 3‑methoxypyrazin‑2‑yl‑oxy motif (as in 2034579‑10‑5) has been correlated with IC₅₀ values of ~12 µM in MCF‑7 cells, whereas the 3‑bromopyridin‑4‑yl‑oxy analog exhibits IC₅₀ > 50 µM under identical conditions . The differential activity is attributed to the enhanced hydrogen‑bond‑acceptor capacity of the methoxypyrazine oxygen and the reduced steric bulk compared with the bromopyridine system [1].

Anticancer screening Apoptosis Cytotoxicity Structure–activity relationship

Pyrrolidine Spacer Conformational Restriction: Docking Score Advantage vs. Flexible‑Linker Analogs

Molecular docking studies of methoxypyrazine‑pyrrolidine‑carbonyl compounds indicate that the rigidified pyrrolidine scaffold reduces entropy loss upon kinase hinge binding compared with acyclic ethylenediamine linkers. Docking scores for pyrrolidine‑based inhibitors against TBK1 (PDB 6RSR) average −9.2 kcal mol⁻¹, whereas flexible‑linker analogs score −7.4 kcal mol⁻¹, a ≥1.8 kcal mol⁻¹ improvement favoring the constrained scaffold [1].

Molecular docking Conformational restriction Binding entropy Kinase hinge binding

2‑Methyl Substitution on Pyridine: Metabolic Stability and CYP Inhibition Mitigation

The 2‑methyl group on the pyridine ring blocks a common site of CYP‑mediated hydroxylation. In microsomal stability assays, 2‑methylpyridine‑3‑carbonyl‑pyrrolidine compounds exhibit intrinsic clearance (CLint) of < 20 µL min⁻¹ mg⁻¹ in human liver microsomes, whereas the unsubstituted pyridine analog shows CLint > 60 µL min⁻¹ mg⁻¹ [1]. Additionally, the 2‑methyl group reduces CYP3A4 time‑dependent inhibition (TDI) potential by > 50 % compared with the des‑methyl counterpart [2].

Metabolic stability CYP450 inhibition Site of metabolism Lead optimization

2034579-10-5: Recommended Research & Procurement Application Scenarios


Focused Kinase‑Inhibitor Library Design Targeting TBK1/IKKε‑Dependent Cancers

Based on the nanomolar TBK1 activity observed for pyridine‑3‑carbonyl‑pyrrolidine analogs [1], 2034579‑10‑5 is best deployed as a core scaffold for generating focused libraries aimed at TBK1‑ or IKKε‑driven malignancies (e.g., KRAS‑mutant cancers, triple‑negative breast cancer). The 2‑methylpyridine‑3‑carbonyl motif provides a validated hinge‑binding motif that can be diversified at the methoxypyrazine position to explore selectivity within the IKK‑related kinase family.

Structure‑Based Optimization of CNS‑Penetrant Kinase Probes for Neuroinflammation

The low molecular weight (314 g mol⁻¹) and favorable CNS MPO score (predicted > 4.5) of the pyrazine‑ether‑pyrrolidine scaffold support blood–brain barrier penetration [1]. Procurement of 2034579‑10‑5 is recommended for CNS‑targeted kinase‑inhibitor programs (e.g., TBK1 in Alzheimer’s‑related neuroinflammation), leveraging the entropic advantage of the pyrrolidine spacer and the metabolic stability conferred by the 2‑methyl substituent .

Chemical‑Biology Probe Development for Choline‑Kinase‑Negative Control Experiments

Because 2034579‑10‑5 contains a pyridine‑carbonyl terminus that is structurally incompatible with the choline‑kinase pharmacophore [1], it can serve as a valuable negative‑control compound in experiments using quinoline‑ether‑based choline‑kinase inhibitors (e.g., CAS 1903347‑43‑2). Ordering both compounds from the same supplier ensures matched purity and formulation, enabling rigorous target‑engagement control studies.

Inter‑laboratory Reproducibility Standard for Methoxypyrazine‑Ether SAR Studies

Given the >4‑fold difference in cellular potency between the methoxypyrazine‑ether and bromopyridine‑ether analogs [1], 2034579‑10‑5 can be adopted as a reference standard for calibrating cytotoxicity assays across collaborating laboratories. Its commercial availability at ≥95 % purity reduces batch‑to‑batch variability and facilitates multicenter SAR reproducibility efforts.

Quote Request

Request a Quote for (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.